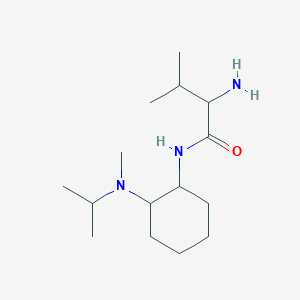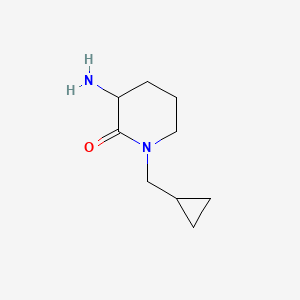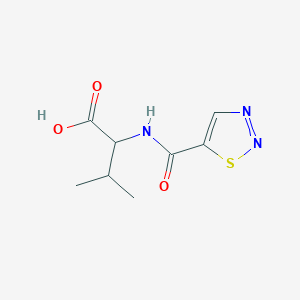
Pomalidomide-5'-C3-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5’-C3-OH is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide involves several steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then reduced to form pomalidomide. The process is designed to be simple, cost-effective, and feasible for large-scale production .
Industrial Production Methods
Industrial production methods for pomalidomide focus on optimizing yield and purity. The process typically involves the use of continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient production . This method can achieve an overall yield of 38-47% .
化学反応の分析
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate can be reduced to form the final product.
Substitution: Pomalidomide can undergo substitution reactions to form various conjugates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include various pomalidomide derivatives and conjugates, which are used for different therapeutic applications .
科学的研究の応用
Pomalidomide-5’-C3-OH has a wide range of scientific research applications:
作用機序
Pomalidomide exerts its effects through several mechanisms:
Inhibition of Proliferation: It inhibits the proliferation of hematopoietic tumor cells and induces apoptosis.
Immunomodulatory Activity: Pomalidomide enhances T cell and natural killer cell-mediated immunity.
Interaction with Bone Marrow Microenvironment: It downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, which is crucial for disease progression.
類似化合物との比較
Pomalidomide is part of the IMiD class of drugs, which also includes thalidomide and lenalidomide . Compared to these compounds, pomalidomide is more potent and has a better toxicity profile . It is effective in patients who are resistant to lenalidomide and thalidomide, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
List of Similar Compounds
Thalidomide: The parent compound of the IMiD class, known for its anti-angiogenic and immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Pomalidomide-5’-C3-OH stands out due to its enhanced potency and efficacy, especially in resistant cases, making it a unique and valuable compound in the treatment of multiple myeloma and other conditions .
特性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-7-1-6-17-9-2-3-10-11(8-9)16(24)19(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12,17,20H,1,4-7H2,(H,18,21,22) |
InChIキー |
QCCBIUMUHHUABF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)







